

# Lucidone C: A Technical Guide to its Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details a cyclopentenedione compound named "Lucidone" (C15H12O4), primarily isolated from Lindera erythrocarpa. The compound specified in this guide, **Lucidone C** (C24H36O5), is a distinct triterpenoid primarily associated with Ganoderma species. Publicly available data on the specific biological activities and signaling pathways of **Lucidone C** is limited. This guide presents the definitive chemical structure of **Lucidone C** and summarizes the extensive research conducted on the more widely studied "Lucidone" from Lindera erythrocarpa to provide a foundational understanding of related compounds and associated research methodologies.

## Chemical Structure and Physicochemical Properties of Lucidone C

**Lucidone C** is a complex triterpenoid, a class of natural products derived from a thirty-carbon precursor. Its chemical identity is established through various analytical methods, providing a precise structural and molecular profile.

Table 1: Chemical and Physicochemical Properties of Lucidone C



Property	Value	Source
Molecular Formula	C24H36O5	[1]
Molecular Weight	404.54 g/mol	[1]
Canonical SMILES	CC(=0)[C@H]1CINVALID- LINK(C) [C@]4([H])C[C@@H]30)O">C @@HO	[1]
InChI Key	JEVOHZHOHSNOGF- FUOOPXQTSA-N	[1]
IUPAC Name	(3S,5R,7S,10S,13R,14R,15S,1 7S)-17-acetyl-3,7,15- trihydroxy-4,4,10,13,14- pentamethyl- 1,2,3,5,6,7,10,11,12,13,14,15, 16,17-tetradecahydro-1H- cyclopenta[a]phenanthrene	[1]
Stereochemistry	ABSOLUTE	[1]
Defined Stereocenters	8	[1]

# Biological Activities and Properties of "Lucidone" (from Lindera erythrocarpa)

The cyclopentenedione lucidone (CAS: 19956-53-7, Formula: C<sub>15</sub>H<sub>12</sub>O<sub>4</sub>) isolated from the fruits of Lindera erythrocarpa Makino, has been the subject of numerous studies.[2][3] It exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects.[4]

### **Anti-inflammatory Activity**

Lucidone demonstrates potent anti-inflammatory effects by modulating key inflammatory pathways. It significantly inhibits the production of nitric oxide (NO) and prostaglandin E<sub>2</sub> (PGE<sub>2</sub>) in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.[3][5] This



inhibition is attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[5] Furthermore, lucidone reduces the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- $\alpha$ ).[3]

## **Anti-Cancer and Chemosensitizing Activity**

In the context of pancreatic ductal adenocarcinoma (PDAC), lucidone has been shown to promote apoptotic cell death.[6] It enhances the chemosensitivity of cancer cells to gemcitabine, particularly in resistant cells.[6] This effect is mediated by the inhibition of autophagy and the expression of multidrug resistance protein 1 (MDR1).[6]

## **Neuroprotective and Dermatoprotective Effects**

Methyl lucidone, a derivative, has been shown to have neuroprotective effects against glutamate-induced oxidative stress in HT-22 neuronal cells.[7] Lucidone also protects human skin keratinocytes from free radical-induced oxidative damage and inflammation by upregulating antioxidant genes.[8]

## **Antiviral Activity**

Lucidone exhibits inhibitory activity against the Dengue virus (DENV), with an EC<sub>50</sub> of 25 μΜ.[3]

Table 2: Quantitative Bioactivity Data for "Lucidone" (from Lindera erythrocarpa)

Activity	Model / Cell Line	Parameter	Value	Reference
Antiviral	Huh-7 cells (Dengue Virus)	EC50	25 μΜ	[3]
Anti- inflammatory	LPS-induced RAW 246.7 cells	Inhibition of NO, PGE <sub>2</sub> , TNF- $\alpha$	Dose-dependent	[3]
Anti- inflammatory	LPS-induced mice	Inhibition of NO, PGE <sub>2</sub> , TNF- $\alpha$	50-200 mg/kg	[2]
Chemosensitizati on	Pancreatic Cancer Cells (MIA Paca-2)	Enhanced Gemcitabine cytotoxicity	-	[6]



## Signaling Pathway Modulation by "Lucidone" (from Lindera erythrocarpa)

Lucidone exerts its pleiotropic effects by modulating a complex network of intracellular signaling pathways.

## Inhibition of NF-κB and MAPK Signaling

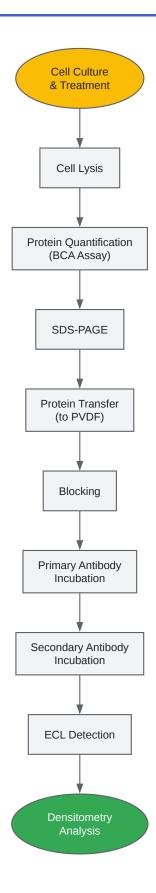
A primary mechanism for lucidone's anti-inflammatory activity is the inhibition of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5][9] Lucidone prevents the degradation of IκB, which in turn blocks the nuclear translocation of the p65 and p50 subunits of NF-κB.[3][5] It also inhibits the phosphorylation of JNK and p38 MAPKs, which are crucial for the expression of pro-inflammatory genes.[3][5]

Caption: Anti-inflammatory mechanism of Lucidone via inhibition of NF-кВ and MAPK pathways.

### Inhibition of HMGB1/RAGE/PI3K/Akt Signaling

In pancreatic cancer cells, lucidone inhibits the HMGB1/RAGE signaling axis, leading to the downregulation of the PI3K/Akt pathway.[6] This cascade of inhibition results in decreased expression of autophagic proteins and MDR1, thereby suppressing chemoresistance and promoting apoptosis.[6]





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